molecular formula C5H9IO2 B3021156 Ethyl 3-iodopropanoate CAS No. 6414-69-3

Ethyl 3-iodopropanoate

Cat. No.: B3021156
CAS No.: 6414-69-3
M. Wt: 228.03 g/mol
InChI Key: KZTNQOAFISZIEI-UHFFFAOYSA-N
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Description

Ethyl 3-iodopropanoate (C₅H₉IO₂) is an iodine-substituted ester with a molecular weight of approximately 227.9 g/mol. Its structure features an iodine atom at the β-position of the propanoate backbone, making it a versatile intermediate in organic synthesis. A key application lies in cross-coupling reactions, where the iodine atom acts as a superior leaving group, enabling efficient Rh-catalyzed couplings with arylzinc compounds . This reactivity is critical in pharmaceutical and materials science research, particularly for constructing complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-iodopropanoate can be synthesized through the esterification of 3-iodopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis has also been reported, which can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-iodopropanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Ethyl 3-azidopropanoate, ethyl 3-cyanopropanoate.

    Reduction: Ethyl 3-propanol.

    Coupling: Diethyl adipate.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-iodopropanoate is primarily utilized as an intermediate in the synthesis of biologically active compounds. Its structure allows for functionalization through various coupling reactions, making it a valuable building block in drug discovery.

Case Study: Synthesis of Anticancer Agents

Recent research has demonstrated the utility of this compound in synthesizing novel anticancer agents. For instance, its incorporation into a synthetic pathway led to the development of compounds that exhibit significant cytotoxicity against cancer cell lines. The Negishi coupling method has been particularly effective in this context, allowing for the efficient formation of carbon-carbon bonds with organozinc reagents derived from this compound .

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis, particularly in the formation of complex molecules through various coupling reactions.

Table 1: Summary of Synthetic Reactions Utilizing this compound

Reaction TypeDescriptionReference
Negishi CouplingFormation of C–C bonds with organozinc reagents
Suzuki CouplingCross-coupling with aryl boronic acids
Stille CouplingReaction with organotin compounds

These reactions highlight the compound's role as a halide source, enabling the introduction of diverse functional groups into organic frameworks.

Material Science

In addition to its applications in drug synthesis, this compound is also explored for use in material science, particularly in polymer chemistry. Its reactivity allows for the modification of polymer backbones and side chains.

Case Study: Polymer Modification

Research has shown that this compound can be used to modify polyolefins, enhancing their thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has led to materials with improved performance characteristics suitable for industrial applications .

Analytical Chemistry

This compound is employed as a standard reference material in various analytical techniques, including gas chromatography (GC) and mass spectrometry (MS). Its well-defined chemical properties facilitate accurate quantification and identification of related compounds in complex mixtures.

Table 2: Analytical Applications of this compound

TechniqueApplicationReference
Gas ChromatographyStandard for calibration
Mass SpectrometryIdentification of metabolites

Mechanism of Action

The mechanism of action of ethyl 3-iodopropanoate in chemical reactions involves the reactivity of the iodine atom, which can be easily displaced by nucleophiles. This makes it a versatile intermediate for the synthesis of various compounds. The ester functional group also allows for further modifications through hydrolysis or transesterification reactions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between Ethyl 3-iodopropanoate and analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group Reactivity Highlights Common Applications Safety Hazards
This compound C₅H₉IO₂ ~227.9 Iodo Cross-coupling reactions (Rh catalysis) Organic synthesis, pharmaceuticals Data not available
Ethyl 3-chloropropionate C₅H₉ClO₂ 136.575 Chloro Nucleophilic substitution Chemical intermediate Likely skin/eye irritation
Mthis compound C₄H₇IO₂ 214.0016 Iodo Similar to ethyl analog but methyl ester Lab chemicals, synthesis H302, H315, H319, H335
Ethyl 3-ethoxypropanoate C₇H₁₄O₃ 146.186 Ethoxy Ester hydrolysis, lower reactivity Solvents, plasticizers Lower toxicity compared to halides

Biological Activity

Ethyl 3-iodopropanoate (EIP) is an organic compound with the molecular formula C5H9IO2C_5H_9IO_2 and CAS number 6414-69-3. This compound is primarily recognized for its role as a versatile reagent in organic synthesis, particularly in medicinal chemistry and the modification of biomolecules. This article explores the biological activity of EIP, focusing on its mechanisms of action, biochemical pathways, and various applications in research.

  • Molecular Weight : 228.03 g/mol
  • Density : 1.7 g/cm³
  • Boiling Point : 202.7 °C
  • Flash Point : 76.4 °C
  • Reactivity : EIP is characterized by the presence of an iodine atom, which enhances its reactivity compared to similar compounds like ethyl 3-bromopropanoate or ethyl 3-chloropropanoate .

EIP's biological activity is largely attributed to its ability to participate in various chemical reactions:

  • Substitution Reactions : The iodine atom can be replaced by nucleophiles such as amines or thiols, facilitating the synthesis of diverse derivatives.
  • Dimerization : EIP can undergo dimerization to form diethyl adipate, a compound used in the production of nylon and other polymers. This reaction can be catalyzed using nickel chloride and manganese .
  • Reduction Reactions : It can be reduced to produce ethyl 3-propanol using lithium aluminum hydride, which is significant for producing alcohol derivatives.

Medicinal Chemistry

EIP serves as an intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been utilized in the development of anticoagulants and other therapeutic agents. Its ability to modify biomolecules makes it a valuable tool in drug discovery processes.

Case Studies

  • Synthesis of Anticoagulants :
    • EIP has been employed in synthesizing intermediates for drugs like dabigatran etexilate, a direct thrombin inhibitor. The synthesis involves complex multi-step reactions where EIP acts as a key building block .
  • Automated Synthesis Protocols :
    • Recent studies have reported automated workflows incorporating EIP for generating bioactive molecules with enhanced sp³ character through Negishi coupling reactions. This method allows for high-throughput production of drug-like compounds with improved pharmacological properties .

Research Findings

Recent research highlights the importance of EIP in various biochemical pathways:

  • Biochemical Pathways : The pathways influenced by EIP depend on its reaction products. For example, the dimerization process contributes to adipic acid production, essential for manufacturing synthetic fibers and plastics.
  • Reactivity Comparisons : Compared to other halogenated propanoates, EIP exhibits higher reactivity due to the iodine atom's larger atomic size and lower bond dissociation energy, making it more favorable for substitution reactions .

Data Tables

PropertyValue
Molecular FormulaC₅H₉IO₂
Molecular Weight228.03 g/mol
Density1.7 g/cm³
Boiling Point202.7 °C
Flash Point76.4 °C
Reaction TypeProductNotes
SubstitutionEthyl 3-azidopropanoateVia nucleophilic substitution
DimerizationDiethyl adipateCatalyzed by NiCl₂ and Mn
ReductionEthyl 3-propanolUsing lithium aluminum hydride

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of ethyl 3-iodopropanoate to minimize iodine volatility and improve yield?

  • Methodology : Use controlled temperature conditions (e.g., ice baths) during iodination to reduce iodine sublimation. Employ inert atmospheres (argon/nitrogen) to prevent oxidative side reactions. Purification via fractional distillation or column chromatography with non-polar solvents (hexane/ethyl acetate) can isolate the product effectively .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm ester and iodine positioning.
  • GC-MS : Verify molecular ion peaks and fragmentation patterns.
  • Elemental Analysis : Quantify iodine content to assess purity .

Q. How should this compound be stored to prevent decomposition under laboratory conditions?

  • Methodology : Store in amber glass vials at 2–8°C, under inert gas, and away from light/moisture. Regular stability testing via TLC or HPLC monitors degradation (e.g., hydrolysis to 3-iodopropanoic acid) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Use PPE (nitrile gloves, goggles, face shields), fume hoods for ventilation, and spill kits with inert adsorbents (vermiculite). Emergency eye washes and neutralization protocols (e.g., sodium bicarbonate for acid spills) are essential .

Advanced Research Questions

Q. How can kinetic studies elucidate the reaction mechanisms of this compound in nucleophilic substitution reactions?

  • Methodology : Conduct time-resolved 1^1H NMR or UV-Vis spectroscopy to track intermediates. Isotopic labeling (e.g., 18^{18}O in ester groups) can reveal bond cleavage pathways .

Q. What computational models predict the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology : DFT calculations (Gaussian, ORCA) to model transition states and activation barriers. Compare with experimental kinetic data to validate computational predictions .

Q. How do researchers resolve contradictory data on the electrophilic reactivity of this compound in different solvents?

  • Methodology : Systematic solvent polarity studies (e.g., DMSO vs. THF) using conductivity measurements or Kamlet-Taft parameters. Control for trace moisture via Karl Fischer titration .

Q. What in vitro assays are suitable for assessing the cytotoxicity of this compound in biomedical research?

  • Methodology : Use MTT assays on human cell lines (e.g., HEK293) to measure IC50_{50}. Compare with in vivo zebrafish models for acute toxicity (LC50_{50}) and histological analysis .

Q. How does the steric and electronic profile of this compound influence its reactivity compared to other alkyl iodides?

  • Methodology : Hammett plots to correlate substituent effects with reaction rates. X-ray crystallography or IR spectroscopy to analyze steric hindrance from the ester group .

Q. What environmental degradation pathways are relevant for this compound, and how are they studied?

  • Methodology : Simulate hydrolysis/photolysis under controlled pH and UV light. Use LC-HRMS to identify degradation products (e.g., iodide ions, propanoic acid derivatives) .

Q. Methodological Considerations

  • Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR vs. X-ray for structural confirmation) and replicate experiments under standardized conditions .
  • Experimental Design : Pilot studies to optimize reaction parameters (temperature, solvent, catalyst) before scaling. Include negative controls (e.g., iodine-free reactions) to identify side pathways .

Properties

IUPAC Name

ethyl 3-iodopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9IO2/c1-2-8-5(7)3-4-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTNQOAFISZIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448104
Record name Ethyl 3-iodopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6414-69-3
Record name Ethyl 3-iodopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-iodopropanoate
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Retrosynthesis Analysis

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